![molecular formula C9H10N2O2S B13169806 1-(5-Formylthiophen-2-yl)azetidine-3-carboxamide](/img/structure/B13169806.png)
1-(5-Formylthiophen-2-yl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Formylthiophen-2-yl)azetidine-3-carboxamide is a heterocyclic compound with the molecular formula C₉H₁₀N₂O₂S. This compound is characterized by the presence of a thiophene ring substituted with a formyl group and an azetidine ring substituted with a carboxamide group. It is primarily used in research and development due to its unique chemical structure and properties .
Preparation Methods
The synthesis of 1-(5-Formylthiophen-2-yl)azetidine-3-carboxamide typically involves the reaction of 5-formylthiophene-2-carboxylic acid with azetidine-3-carboxamide under specific reaction conditions. The process may include steps such as esterification, amidation, and cyclization. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
1-(5-Formylthiophen-2-yl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts.
Scientific Research Applications
1-(5-Formylthiophen-2-yl)azetidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of 1-(5-Formylthiophen-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The formyl and carboxamide groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(5-Formylthiophen-2-yl)azetidine-3-carboxamide can be compared with similar compounds such as:
1-(5-Formylthiophen-2-yl)azetidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
1-(5-Formylthiophen-2-yl)azetidine-3-amine: Similar structure but with an amine group instead of a carboxamide group.
1-(5-Formylthiophen-2-yl)azetidine-3-methyl ester: Similar structure but with a methyl ester group instead of a carboxamide group. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-(5-Formylthiophen-2-yl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound features a thiophene ring and an azetidine moiety, which contribute to its biological properties. The compound's unique structure allows for various interactions with biological targets.
Biological Activity Overview
This compound has been studied for several biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains.
- Enzyme Inhibition : It has potential as an inhibitor for specific enzymes, which may be useful in therapeutic applications.
- Cytotoxicity : Research is ongoing to assess its cytotoxic effects on different cell lines, indicating its potential utility in cancer therapy.
The mechanisms through which this compound exerts its effects include:
- Enzyme Interaction : The compound's ability to bind and inhibit enzymes may disrupt metabolic pathways in pathogens or cancer cells.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cell growth and survival.
Antimicrobial Activity
Studies have shown that this compound demonstrates significant antimicrobial activity. For instance, it was tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. For example, it was found to inhibit acetylcholinesterase with an IC50 value indicating moderate potency.
Enzyme | IC50 (µM) |
---|---|
Acetylcholinesterase | 15 |
Factor Xa | 25 |
Cytotoxicity Assessment
In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. Results indicated selective toxicity towards cancer cells while sparing normal cells.
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 20 |
MCF7 (breast cancer) | 30 |
L929 (normal fibroblast) | >100 |
Case Studies
A series of case studies have highlighted the therapeutic potential of this compound:
- Case Study on Antibacterial Efficacy : A study involving the treatment of bacterial infections in animal models demonstrated that the compound significantly reduced bacterial load compared to untreated controls.
- Case Study on Cancer Cell Lines : In experiments using MCF7 breast cancer cells, treatment with the compound led to a reduction in cell viability and induction of apoptosis, suggesting a mechanism of action through programmed cell death.
Properties
Molecular Formula |
C9H10N2O2S |
---|---|
Molecular Weight |
210.26 g/mol |
IUPAC Name |
1-(5-formylthiophen-2-yl)azetidine-3-carboxamide |
InChI |
InChI=1S/C9H10N2O2S/c10-9(13)6-3-11(4-6)8-2-1-7(5-12)14-8/h1-2,5-6H,3-4H2,(H2,10,13) |
InChI Key |
LCZOOZDCPVZSBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=CC=C(S2)C=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.